
Linsitinib-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Linsitinib-d3, also known as this compound, is a useful research compound. Its molecular formula is C₂₆H₂₀D₃N₅O and its molecular weight is 424.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oncology Applications
1. Ewing Sarcoma Treatment:
Linsitinib-d3 has shown promise in treating Ewing Sarcoma, a rare and aggressive cancer. Preclinical studies indicated that it effectively suppressed tumor growth in mouse models. However, a Phase II clinical trial revealed limited efficacy in patients with relapsed or refractory Ewing Sarcoma, highlighting discrepancies between preclinical results and clinical outcomes .
2. Thyroid Eye Disease:
Recent studies demonstrated that linsitinib could prevent the progression of thyroid eye disease (TED) in experimental models of Graves' disease. It reduced T-cell infiltration and normalized brown adipose tissue levels, suggesting its potential as a therapeutic intervention for autoimmune thyroid diseases .
Autoimmune Disease Applications
1. Graves' Disease:
In a murine model of Graves' disease, this compound was effective in preventing autoimmune hyperthyroidism by blocking T-cell infiltration into thyroid tissues. The treatment led to significant improvements in disease outcomes, indicating its potential as a novel treatment option for patients with TED .
Innovative Drug Testing Approaches
1. Organ-on-a-Chip Models:
The development of organ-on-a-chip platforms has enhanced the predictive accuracy of drug responses compared to traditional models. In studies involving this compound, these platforms allowed for the simultaneous assessment of tumor and cardiac tissues, providing insights into both therapeutic efficacy and cardiotoxicity. This approach has been instrumental in understanding how linsitinib interacts with human tissues more accurately than conventional mouse models .
Clinical Trials Overview
Several clinical trials have been conducted to evaluate the safety and efficacy of this compound:
Propiedades
Fórmula molecular |
C₂₆H₂₀D₃N₅O |
---|---|
Peso molecular |
424.51 |
Sinónimos |
cis-3-[8-Amino-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]-1-(methyl-d3)cyclobutanol; OSI 906-d3; OSI 906AA-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.